molecular formula C11H14O B14680984 1-(But-2-en-2-yl)-4-methoxybenzene CAS No. 38454-63-6

1-(But-2-en-2-yl)-4-methoxybenzene

Cat. No.: B14680984
CAS No.: 38454-63-6
M. Wt: 162.23 g/mol
InChI Key: YZNSKTOWHDRUQB-UHFFFAOYSA-N
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Description

1-(But-2-en-2-yl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a but-2-en-2-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of alkenyllithium reagents with aryl halides . This method allows for the stereoselective preparation of substituted alkenes under mild conditions, providing high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in cross-coupling reactions is favored due to its efficiency and ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(But-2-en-2-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(But-2-en-2-yl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

    1-(But-2-en-2-yl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(But-2-en-2-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-(But-2-en-2-yl)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

38454-63-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-but-2-en-2-yl-4-methoxybenzene

InChI

InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h4-8H,1-3H3

InChI Key

YZNSKTOWHDRUQB-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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